Bienvenue dans la boutique en ligne BenchChem!

DD1

Nitric oxide donor kinetics Thiol-mediated NO release Diazete dioxide reactivity

DD1 (CAS 52533-27-4) is chemically defined as 4-bromo-3,3,4-trimethyl-2-oxidodiazetidin-1-ium 1-oxide (syn. 3-bromo-3,4,4-trimethyl-3,4-dihydrodiazete 1,2-dioxide), a four-membered heterocyclic 1,2-diazete dioxide with molecular formula C₅H₉BrN₂O₂ and molecular weight 209.04 g/mol.

Molecular Formula C5H9BrN2O2
Molecular Weight 209.04 g/mol
CAS No. 52533-27-4
Cat. No. B8235259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD1
CAS52533-27-4
Molecular FormulaC5H9BrN2O2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESCC1(C([N+](=O)N1[O-])(C)Br)C
InChIInChI=1S/C5H9BrN2O2/c1-4(2)5(3,6)8(10)7(4)9/h1-3H3
InChIKeyCGJLFDXRWNCGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DD1 (CAS 52533-27-4) – Chemical Identity, Class, and Procurement-Relevant Structural Profile


DD1 (CAS 52533-27-4) is chemically defined as 4-bromo-3,3,4-trimethyl-2-oxidodiazetidin-1-ium 1-oxide (syn. 3-bromo-3,4,4-trimethyl-3,4-dihydrodiazete 1,2-dioxide), a four-membered heterocyclic 1,2-diazete dioxide with molecular formula C₅H₉BrN₂O₂ and molecular weight 209.04 g/mol . It belongs to the class of 3,4-dihydrodiazete 1,2-dioxides (DD), which function as thiol-mediated nitric oxide (NO) donors and soluble guanylate cyclase activators with demonstrated vasorelaxant and antiplatelet aggregation properties [1]. Critically, CAS 52533-27-4 is frequently conflated in vendor databases with two other compounds also designated 'DD1': the proteasome inhibitor 3,3′-diamino-4′-methoxyflavone (CAS 187585-11-1, C₁₆H₁₄N₂O₃) and the chloroquine-analog antiviral 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol ; structural verification via InChI Key (CGJLFDXRWNCGDW-UHFFFAOYSA-N) is therefore mandatory prior to procurement.

Why In-Class NO-Donor Substitution Fails for DD1 (CAS 52533-27-4): Halogen-Dependent Reactivity Determines Functional Profile


Within the 3,4-dihydrodiazete 1,2-dioxide (DD) class, biological activity is not uniform—it is governed by the presence and identity of the 3-position halogen substituent. Halogen-free analogs (e.g., 3,3,4,4-tetramethyl-DD, compound 3) exhibit negligible reactivity toward thiols and consequently fail to generate NO via the physiologically relevant thiol-mediated pathway, rendering them functionally inert as vasorelaxants [1]. Among halogenated congeners, the 3-bromo-3,4,4-trimethyl derivative DD1 (compound 1a) possesses a distinct reactivity–cytotoxicity profile: its apparent rate constant for cysteine reaction (k = 0.052 M⁻¹s⁻¹) is intermediate between the most reactive analog 2a (3-bromo-4-methyl-3,4-hexamethylene-DD, k = 0.072 M⁻¹s⁻¹) and the chloro-substituted compounds 1b (k = 0.0033 M⁻¹s⁻¹) and 2b (k = 0.0086 M⁻¹s⁻¹) [1]. This intermediate reactivity translates into a 6.1-fold higher cytotoxicity IC₅₀ on bovine aortic endothelial cells compared to 2a (1.4 ± 0.2 mM vs. 0.23 ± 0.05 mM) while retaining meaningful NO-donor capacity [1]. Furthermore, DD1 achieves maximal NO release at a substantially lower cysteine concentration (0.2 mM) than 2a (0.85 mM), indicating a different thiol-concentration dependence that may be advantageous in cellular compartments with limited free thiol availability [1]. Substituting DD1 with another DD analog without accounting for halogen identity and substitution pattern can therefore yield divergent—or absent—NO-mediated pharmacology.

DD1 (CAS 52533-27-4) Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Thiol Reactivity Ranking: DD1 (1a) Occupies an Intermediate Kinetic Position Between High-Reactivity 2a and Low-Reactivity Chloro Analogs

In a direct head-to-head study of six 3,4-dihydrodiazete 1,2-dioxide derivatives, the apparent second-order rate constant for the reaction of DD1 (compound 1a) with cysteine was determined as 0.052 M⁻¹s⁻¹, compared to 0.072 M⁻¹s⁻¹ for the most reactive analog 2a (3-bromo-4-methyl-3,4-hexamethylene-DD), 0.0033 M⁻¹s⁻¹ for 1b (3-chloro-3,4,4-trimethyl-DD), and 0.0086 M⁻¹s⁻¹ for 2b (3-chloro-4-methyl-3,4-hexamethylene-DD) [1]. Halogen-free analogs 3 and 4 showed no detectable reaction with thiols [1]. DD1's rate constant is 15.8-fold higher than its direct chloro congener 1b and 6.0-fold higher than 2b, yet 1.38-fold lower than 2a, establishing a precise reactivity rank order: 2a > 1a ≫ 2b > 1b ≫ 3,4 (inactive).

Nitric oxide donor kinetics Thiol-mediated NO release Diazete dioxide reactivity

Cytotoxicity Window: DD1 Exhibits a 6.1-Fold Higher IC₅₀ on Endothelial Cells Than the Most Potent Analog 2a

Cytotoxicity was assessed on bovine aortic endothelial cells (BAEC) after 24 h incubation with DD derivatives using the neutral red viability assay [1]. DD1 (1a) exhibited an IC₅₀ of 1.4 ± 0.2 mM, which is 6.1-fold higher (less toxic) than 2a (IC₅₀ = 0.23 ± 0.05 mM). The chloro analog 2b showed the lowest toxicity with IC₅₀ > 6 mM [1]. Across the series, higher rate constants for thiol reaction correlated with greater cytotoxicity, consistent with toxicity arising from reaction products (hydroxyamino oximes, thiyl radicals, NO) [1]. For all reactive derivatives, vasorelaxant effects were observed at concentrations approximately two orders of magnitude below cytotoxic levels, with DD1's wider absolute margin (vasorelaxant range ~5–80 µM vs. IC₅₀ ~1,400 µM; ~18–280-fold window) compared to 2a (~5–80 µM vs. IC₅₀ ~230 µM; ~3–46-fold window) [1][2].

Endothelial cytotoxicity Therapeutic index NO-donor safety margin

Thiol-Dependent NO Release Profile: DD1 Achieves Maximal Nitric Oxide Generation at Significantly Lower Cysteine Concentration Than 2a

NO release rates were measured by ozone-mediated chemiluminescence at 25°C in phosphate buffer (pH 7.4) across a range of cysteine concentrations [1]. DD1 (1a) reached its maximum NO release rate at a cysteine concentration of 0.2 mM, whereas 2a and 2b required 0.85 mM and 1.75 mM cysteine, respectively [1]. At these optimal thiol concentrations, the relative NO release rates (normalized to 2a = 1.0) were: 1a = 0.13, 2b = 0.08 [1]. Critically, NO release was suppressed at supra-physiological thiol concentrations (>50 mM) for all derivatives, confirming a bell-shaped dependence [1]. This indicates that DD1's NO-donor function is optimized for microenvironments with lower free thiol availability compared to 2a.

Nitric oxide release kinetics Thiol concentration dependence Chemiluminescence detection

Class-Level Superiority of Diazete Dioxides Over SIN-1 as In Vitro Vasodilators: DD1-Like Compounds Are Active at Concentrations Where SIN-1 Fails

In perfused rat tail artery experiments, selected DD derivatives (including close structural analogs of DD1) produced effective vasodilation at concentrations of 5–80 µM, whereas the standard NO donor 3-(4-morpholino)-sydnonimine (SIN-1) failed to induce arterial vasodilation across this entire concentration range [1]. In vivo, intraperitoneal administration of selected DD derivatives at 40–200 µg/kg body weight produced up to a 30% decrease in systolic arterial blood pressure in hereditary hypertensive (ISIAH-strain) rats, while trinitroglycerin (TNG) required a dose of 900 µg/kg—4.5–22.5-fold higher—to achieve comparable effect [1]. Although DD1 (1a) itself was not the specific compound used in all in vivo experiments, it shares the core diazete dioxide pharmacophore and the 3-bromo substituent critical for thiol-mediated NO release that distinguishes this class from both spontaneous-only NO donors (SIN-1) and organic nitrates (TNG) [2].

Vasodilation potency Perfused artery assay NO-donor benchmarking

Antiplatelet Aggregation Potency of DD1: A 10-Fold Differentiation from the Most Potent Analog 2a

Literature data on half-maximum inhibition of human thrombocyte (platelet) aggregation, as compiled in Kirilyuk et al. (1998), report IC₅₀ values of 10 µM for DD1 (1a) and 1 µM for 2a [1]. This 10-fold difference in antiplatelet potency mirrors the overall reactivity gradient across the DD series and suggests that DD1 can serve as a lower-potency comparator for dissecting structure–activity relationships in platelet assays. The antiaggregant effect is attributed to NO-mediated activation of soluble guanylate cyclase in platelets [2], a mechanism shared with the broader diazetidine-di-N-oxide class [2].

Platelet aggregation inhibition Antithrombotic activity Guanylate cyclase activation

CAS Registry Integrity: Mandatory Structural Verification to Avoid Procurement of a Different 'DD1' Chemical Entity

A critical procurement consideration for CAS 52533-27-4 is that multiple vendor databases conflate this diazete dioxide with two chemically distinct compounds also designated 'DD1': (i) the proteasome inhibitor 3,3′-diamino-4′-methoxyflavone (CAS 187585-11-1, C₁₆H₁₄N₂O₃, MW 282.29) , and (ii) the chloroquine-analog antiviral 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol [1]. For example, Santa Cruz Biotechnology lists 3-bromo-3,4,4-trimethyl-3,4-dihydrodiazete 1,2-dioxide under CAS 187585-11-1 rather than its correct CAS 52533-27-4 , while smolecule.com simultaneously lists CAS 52533-27-4 with the correct diazete structure but incorrectly describes its biological activity using data from the proteasome inhibitor DD1 . The InChI Key CGJLFDXRWNCGDW-UHFFFAOYSA-N unambiguously identifies the correct chemical entity and should be used as the primary verification criterion when ordering.

CAS registry discrepancy Vendor database error Chemical identity verification

DD1 (CAS 52533-27-4) – Evidence-Based Research Application Scenarios for Scientific Procurement


Structure–Reactivity Studies of Thiol-Mediated NO Donors Requiring an Intermediate-Reactivity Bromo-Diazete Probe

DD1 (1a) is the optimal selection when an experimental design requires a 3-bromo-substituted diazete dioxide with kinetic properties bracketed between the high-reactivity analog 2a (k = 0.072 M⁻¹s⁻¹) and the low-reactivity chloro analogs (k = 0.0033–0.0086 M⁻¹s⁻¹) [1]. Its intermediate cysteine reaction rate constant (0.052 M⁻¹s⁻¹) and 6.1-fold lower endothelial cytotoxicity (IC₅₀ = 1.4 mM) relative to 2a make it suitable for concentration–response studies probing the relationship between thiol reactivity, NO output, and cellular toxicity within a single chemical scaffold [1].

NO-Signaling Studies in Low-Thiol Microenvironments Exploiting DD1's Unique Cysteine-Dependence Profile

DD1 achieves maximal NO release at a cysteine concentration of 0.2 mM—substantially lower than 2a (0.85 mM) and 2b (1.75 mM) [1]. This property positions DD1 as the preferred DD-class NO donor for experiments conducted in extracellular spaces, oxidized intracellular compartments, or thiol-depleted models where physiological free thiol concentrations may be limiting. Researchers investigating compartment-specific NO signaling can leverage DD1's distinct thiol-concentration optimum to dissect the role of local thiol availability in NO-mediated effects [1].

Benchmarking Novel NO-Donor Scaffolds Against a Non-Sydnonimine, Non-Nitrate Chemotype with Documented Vasodilator Activity

The 3,4-dihydrodiazete 1,2-dioxide class, of which DD1 is a halogenated member, has demonstrated vasodilator efficacy at 5–80 µM in perfused rat tail artery where SIN-1 is inactive, and in vivo antihypertensive activity at 40–200 µg/kg i.p. vs. 900 µg/kg for TNG [1]. DD1 can serve as a class-representative compound for comparative pharmacological profiling of novel NO-donor chemotypes, providing a mechanistically distinct (thiol-dependent, non-sydnonimine) reference point alongside conventional donors such as SNP, SIN-1, and organic nitrates [1][2].

Chemical Biology of Soluble Guanylate Cyclase Activation: A Thiol-Dependent, Non-Nitrosothiol NO-Donor Tool

Diazetidine-di-N-oxide derivatives, including the 3-bromo-substituted DD1, activate soluble guanylate cyclase (sGC) via a thiol-dependent NO-release mechanism distinct from both spontaneous NO donors and nitrosothiols [1]. Unlike sodium nitroprusside, whose sGC activation is potentiated by high thiol concentrations, diazetine dioxide-mediated sGC activation is relatively insensitive to exogenous thiol addition [2], making DD1 a valuable probe for dissecting thiol-dependent vs. thiol-independent sGC activation pathways in vascular biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for DD1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.